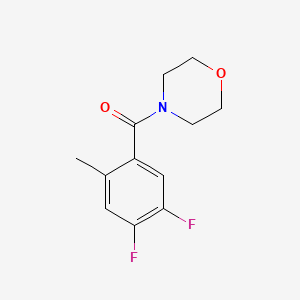

![molecular formula C13H12N2O4S2 B5506085 4-{[(4-乙酰苯基)氨基]磺酰基}-2-噻吩甲酰胺](/img/structure/B5506085.png)

4-{[(4-乙酰苯基)氨基]磺酰基}-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamides, including compounds similar to 4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, involves the formation of sulfonyl derivatives. Recent advances in cyclic sulfinic acid derivatives (sultines and cyclic sulfinamides) highlight the development of new synthesis methods for sulfur-containing compounds, including sulfoxides, sulfones, sulfinates, and thioethers, which are crucial for creating a wide range of sulfonamide derivatives (Zhang et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides, characterized by the presence of a sulfonyl group attached to an amine, is crucial for their biological activity. The flexibility in the chemical structure of sulfonamides allows for a wide range of biological activities and applications. The structure-activity relationship (SAR) is a key focus in the development of new sulfonamide derivatives, aiming to optimize their pharmacological properties.

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including sulfonation, acylation, and amidation, which are essential for modifying their chemical and biological properties. These reactions are fundamental in the synthesis and development of sulfonamide-based drugs and other applications.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical in determining the compound's suitability for different applications, including pharmaceuticals, where solubility and bioavailability are of paramount importance.

Chemical Properties Analysis

Sulfonamides exhibit a wide range of chemical properties, including antibacterial, antifungal, and anticancer activities. The presence of the sulfonamide group contributes to their ability to act as inhibitors of various enzymes, which is a key mechanism underlying their pharmacological effects. The versatility of sulfonamides is further demonstrated by their application in different fields, such as chemotherapy, where they serve as potent anticancer agents (Carta et al., 2012).

科学研究应用

合成与表征

与4-{[(4-乙酰苯基)氨基]磺酰基}-2-噻吩甲酰胺相关的衍生物的合成和表征已被广泛研究。例如,Gewald合成方法已被用于合成包括2-氨基噻吩衍生物在内的新的目标,展示了该化合物在生成具有潜在生物活性的结构多样的分子的效用。这些化合物已使用各种光谱方法表征,提供了对其分子结构和性质的见解 (Khalifa & Algothami, 2020)。

抗肿瘤活性

衍生物的抗肿瘤潜力已成为一个重要的研究领域。通过涉及丙二腈和CS2的反应合成的新的含噻吩化合物已针对其对癌细胞系的细胞毒作用进行了评估。这些研究表明,此类与感兴趣的核心结构密切相关的化合物具有无毒性,并且可以作为进一步开发抗癌剂的基础 (Mabkhot et al., 2016)。

碳酸酐酶抑制

卤代磺酰胺的研究,其与4-{[(4-乙酰苯基)氨基]磺酰基}-2-噻吩甲酰胺具有官能团相似性,已显示出抑制碳酸酐酶IX同工酶。该同工酶与肿瘤生长相关,表明该化合物的衍生物可以通过抑制肿瘤相关酶作为抗肿瘤剂具有治疗应用 (Ilies et al., 2003)。

聚合物合成

该化合物的衍生物也已在聚合物合成中找到应用。一项涉及芳香族聚(砜硫醚酰胺酰亚胺)合成的研究突出了使用衍生自类似含噻吩化合物的一胺单体的用途。这些聚合物表现出溶解性和热稳定性,表明在先进技术领域具有潜在应用 (Mehdipour-Ataei & Hatami, 2007)。

抗菌活性

4-{[(4-乙酰苯基)氨基]磺酰基}-2-噻吩甲酰胺的衍生物已被探索其抗菌活性。由类似化合物合成新的席夫碱及其针对各种微生物菌株的评估为开发新的抗菌剂提供了基础 (Arora et al., 2013)。

属性

IUPAC Name |

4-[(4-acetylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S2/c1-8(16)9-2-4-10(5-3-9)15-21(18,19)11-6-12(13(14)17)20-7-11/h2-7,15H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEXBWOYHOMMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Acetylphenyl)sulfamoyl]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)